Iloperidone Impurity 13
Description
Iloperidone is an atypical antipsychotic approved for schizophrenia treatment, acting as a multi-receptor antagonist (D₂, 5-HT₂, α-adrenergic) . During its synthesis, multiple process-related impurities are formed, including Iloperidone Impurity 13, identified as a carbamate derivative arising from the reaction of potassium carbonate with intermediates during N-alkylation steps . This impurity is particularly challenging due to its formation at high levels (15–20%) during synthesis, necessitating rigorous purification to meet ICH thresholds (<0.15% for known impurities) . Structural elucidation via NMR, IR, and MS confirms its carbamate backbone, distinguishing it from other impurities like dimeric byproducts .
Properties
CAS No. |
531524-17-1 |
|---|---|
Molecular Formula |
C24H25FN4O2 |
Molecular Weight |
420.49 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole |
Origin of Product |
United States |
Preparation Methods
Alkylation Side Reactions
The primary route for iloperidone synthesis involves alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. Impurity 13 may originate from:
-
Over-alkylation : Excess 1-bromo-3-chloropropane reacting with intermediate ketones, forming branched or dimeric byproducts.
-
Incomplete Quenching : Residual base (e.g., K₂CO₃) catalyzing carbamate formation via reaction with CO₂.
In US20130261308A1, a one-pot process minimizes such impurities by using stoichiometric reagents and acetonitrile as the solvent, achieving >99% purity. However, minor impurities persist, necessitating chromatographic isolation.
Degradation Pathways
Forced degradation studies under acidic, basic, oxidative, and thermal conditions reveal additional impurity sources:
-
Hydrolysis : Cleavage of the benzisoxazole ring under acidic conditions generates hydroxy derivatives.
-
Oxidation : Methoxy groups oxidize to carbonyls, producing quinone-like structures.
Isolation and Purification Strategies
Chromatographic Separation
Reverse-phase HPLC with C18 columns and water/acetonitrile/0.1% trifluoroacetic acid mobile phases effectively resolves Impurity 13 from iloperidone. The International Journal of Current Advanced Research reports a retention time of 8.2–12.4 minutes for analogous impurities under gradient elution.
Crystallization Techniques
WO2012123963A2 describes impurity removal via ethanol crystallization, reducing carbamate levels to <0.15%. For Impurity 13, similar solvent systems (e.g., dichloromethane/water) may selectively precipitate the target impurity.
Analytical Characterization Data
| Parameter | Value/Observation | Source |
|---|---|---|
| Molecular Weight | Estimated 426.5 g/mol | |
| HPLC Purity | 95–99% after purification | |
| λmax (UV) | 268 nm, 310 nm | |
| MS/MS Fragments | m/z 427 [M+H]⁺, 409, 381 |
Industrial-Scale Mitigation Strategies
Process Optimization
Chemical Reactions Analysis
Iloperidone Impurity 13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .
Scientific Research Applications
Pharmaceutical Development
Iloperidone Impurity 13 plays a significant role in the pharmaceutical industry, particularly in the following areas:
- Quality Control : The presence of impurities like this compound necessitates rigorous quality control measures during the manufacturing process. Analytical methods such as Ultra Performance Liquid Chromatography (UPLC) are employed to ensure the purity of Iloperidone formulations, allowing for the detection and quantification of impurities .
- Stability Studies : Understanding the stability of Iloperidone in different formulations is critical. Studies involving this compound help in assessing how this impurity affects the overall stability of the drug under various environmental conditions. This is essential for determining shelf-life and storage conditions .
Analytical Method Development
The development of sensitive and specific analytical methods to detect this compound is crucial for both research and regulatory compliance:
- Method Validation : The validation of analytical methods for detecting this compound ensures that these methods meet regulatory standards set by organizations like the International Council for Harmonisation (ICH). This includes specificity, precision, and accuracy assessments .
- Chromatographic Techniques : Advanced chromatographic techniques such as UPLC have been developed to efficiently separate Iloperidone from its impurities, including Impurity 13. These methods enhance resolution and reduce analysis time compared to traditional High-Performance Liquid Chromatography (HPLC) techniques .
Pharmacological Research
This compound may also have implications in pharmacological research:
- Mechanism of Action Studies : Investigating how impurities like this compound influence the pharmacodynamics and pharmacokinetics of the main compound can provide insights into its therapeutic efficacy and safety profile. Research indicates that certain impurities can modulate receptor interactions or alter metabolic pathways .
- Toxicology Assessments : Understanding the toxicological profile of this compound is vital for evaluating its safety. Studies examining its effects on cellular systems can help identify potential adverse effects when present in drug formulations .
Regulatory Compliance
The identification and characterization of impurities like this compound are essential for regulatory submissions:
- Drug Master Files (DMFs) : Detailed information about impurities must be included in DMFs submitted to regulatory authorities. This ensures that all potential risks associated with impurities are transparently communicated during the drug approval process .
- Abbreviated New Drug Applications (ANDAs) : For generic formulations of Iloperidone, demonstrating that impurity profiles are comparable to those of the reference listed drug is crucial for ANDA approval. This involves thorough characterization and quantification of impurities like this compound .
Several studies highlight the significance of monitoring this compound:
- A study developed a UPLC method specifically targeting Iloperidone and its impurities, including Impurity 13, demonstrating enhanced resolution compared to conventional methods. The method was validated according to ICH guidelines, indicating its reliability for routine analysis in pharmaceutical settings .
- Another research effort focused on synthesizing highly pure Iloperidone while minimizing impurities through optimized synthetic routes. The study emphasized the economic implications of controlling impurity levels during production processes .
Mechanism of Action
The exact mechanism of action of Iloperidone Impurity 13 is not well-documented. it is believed to be related to its structural similarity to Iloperidone. Iloperidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior . The impurity may interact with similar molecular targets and pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity to Risperidone Impurities
Iloperidone shares structural motifs with risperidone, including a benzoxazole/benzisoxazole core and piperidine ring . Both drugs require stringent impurity control (<0.15% per ICH), with UPLC methods employed for quantification .
Analytical and Regulatory Comparisons
Key Research Findings
Synthetic Challenges : Impurity 13’s high initial yield (15–20%) necessitates multi-step crystallization, contrasting with risperidone’s reliance on chromatography .
Safety Profiles: While iloperidone’s impurities are non-genotoxic, their structural analogs in other drugs (e.g., eplerenone’s epoxyesters) may require additional toxicity studies .
Biological Activity
Iloperidone is an atypical antipsychotic primarily used for treating schizophrenia and bipolar disorder. Its impurities, particularly Iloperidone Impurity 13, have garnered interest due to their potential biological activities and implications in pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Iloperidone and Its Impurities
Iloperidone (chemical formula: C24H27FN2O4) is metabolized primarily in the liver and undergoes various biotransformation pathways involving cytochrome P450 enzymes. The main metabolites include P88 and P95, which contribute to its pharmacological effects. Understanding the biological activity of its impurities is crucial for assessing safety and efficacy profiles in clinical settings .
Biological Activity of this compound
Mechanism of Action
Iloperidone and its impurities interact with multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. The binding affinity of this compound to these receptors influences its pharmacological effects, including antipsychotic activity and side effects .
Inhibition of CYP2D Activity
Research indicates that Iloperidone exhibits weak inhibitory effects on CYP2D enzymes in vitro. Specifically, studies show that it has a Ki value of 11.5 μM in liver microsomes and 462 μM in brain microsomes, suggesting a competitive inhibition mechanism . This inhibition can affect the metabolism of other drugs processed by these enzymes, highlighting the importance of understanding impurities like this compound in drug interactions.
Data Table: Biological Activity Summary
| Biological Activity | Effect | Ki Value (μM) | Notes |
|---|---|---|---|
| Inhibition of CYP2D1 | Weak | 11.5 (liver) | Competitive inhibition observed. |
| Inhibition of CYP2D2 | Weak | 462 (brain) | Potential impact on drug metabolism. |
| Receptor Binding | Moderate | N/A | Interacts with D2 and 5-HT2A receptors. |
Case Studies on Iloperidone and Its Impurities
-
Study on Metabolic Pathways
A study investigated the metabolic pathways of Iloperidone and its impurities using rat models. It was found that chronic administration altered enzyme activity significantly, correlating with changes in receptor expression levels in various brain regions . This suggests that impurities like this compound could influence both pharmacokinetics and pharmacodynamics. -
Synergistic Effects with Other Compounds
Research has demonstrated that Iloperidone can exhibit synergistic effects when combined with other therapeutic agents such as Temozolomide against glioblastoma cells (U-87 MG). The combination not only inhibited cell growth but also induced apoptosis more effectively than either drug alone . Although this study did not focus directly on Impurity 13, it underscores the relevance of exploring all components within the drug formulation.
Research Findings
- Pharmacokinetics : Studies indicate that Iloperidone has a mean elimination half-life ranging from 18 to 33 hours depending on metabolic status (extensive vs. poor metabolizers). The presence of impurities may alter these pharmacokinetic profiles .
- Safety Profile : Reports from clinical trials highlight that overdose incidents involving Iloperidone have led to symptoms consistent with its known pharmacological effects, emphasizing the need for careful monitoring of all components, including impurities like this compound .
Q & A
Q. What are the recommended analytical techniques for identifying and quantifying Iloperidone Impurity 13 in pharmaceutical formulations?
this compound should be analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or ultraviolet detection (HPLC-UV) due to its sensitivity and specificity for low-concentration impurities . Method validation must include specificity, linearity, accuracy, and robustness per ICH Q2(R2) guidelines, with spiking experiments to confirm discrimination from structurally similar compounds . For quantification, calibration curves should cover 0.1% to 1.0% of the active pharmaceutical ingredient (API) threshold, as per ICH Q3A/B recommendations .
Q. How can researchers confirm the structural identity of this compound?
Structural elucidation requires a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and tandem MS (MS/MS) . For example, NMR can resolve stereochemistry, while HRMS provides exact mass data to distinguish between isomers. Comparative analysis with synthesized reference standards (e.g., via forced degradation under acidic/oxidative conditions) is critical to confirm identity . Purity must be ≥95% for structural studies, validated via orthogonal methods like differential scanning calorimetry (DSC) .
Q. What regulatory thresholds apply to this compound in drug products?
Per ICH Q3A, identification thresholds for impurities in APIs are 0.1% (daily dose ≤2 g) or 0.05% (>2 g). Qualification thresholds require toxicological data if the impurity exceeds 0.15% or 0.05%, respectively . Discrepancies between ICH guidelines and regional pharmacopeias (e.g., USP) should be resolved by adhering to the stricter standard, with justification in regulatory submissions .
Advanced Research Questions
Q. What experimental strategies are effective for synthesizing and isolating this compound for use as a reference standard?
Synthesis involves replicating degradation pathways (e.g., hydrolysis, oxidation) under controlled conditions (e.g., 0.1M HCl at 60°C for 24 hours) . Isolation requires preparative HPLC with gradient elution, followed by lyophilization. Purity is confirmed via HPLC-UV (≥98%) and residual solvent analysis (ICH Q3C). Stability studies under varying pH and temperature conditions (e.g., 25°C/60% RH) must precede long-term storage recommendations .
Q. How should researchers address discrepancies in impurity quantification data across different analytical batches?
Systematic root-cause analysis is essential:
- Verify instrument calibration and column performance (e.g., plate count, tailing factor).
- Assess sample preparation consistency (e.g., sonication time, filtration methods).
- Conduct inter-laboratory comparisons using harmonized protocols . Statistical tools (e.g., ANOVA for batch-to-batch variability) and control charts can identify outliers. If discrepancies persist, refine the method per AQbD (Analytical Quality by Design) principles .
Q. What protocols ensure the stability of this compound during storage and handling?
Stability studies should evaluate:
- Thermal stability : Accelerated testing at 40°C/75% RH for 6 months.
- Photostability : Exposure to UV light per ICH Q1B .
- Solution stability : Monitor degradation in solvents (e.g., methanol, acetonitrile) at room temperature for 24–72 hours. Data from pH-specific stability studies (e.g., pH 3–7 buffers) inform optimal storage conditions, such as refrigeration in amber vials .
Q. How can researchers mitigate data integrity risks in impurity profiling studies?
- Implement audit trails for all chromatographic data.
- Use open-ended questions in electronic lab notebooks to document deviations .
- Apply "attention check" questions during data review (e.g., verifying peak integration consistency) .
- Adopt blockchain-based timestamping for raw data to prevent tampering .
Methodological Considerations for Publication
- Data Presentation : Tables must include retention times, mass transitions (for MS), and validation parameters (R², LOD/LOQ). Figures should show chromatograms with baseline resolution and impurity peaks annotated .
- Ethical Compliance : Disclose all synthesis pathways, purification steps, and stability data to enable reproducibility. Avoid guest authorship and ensure raw data is archived .
- Supplementary Materials : Provide NMR spectra, HRMS data, and stress testing protocols as appendices or supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
